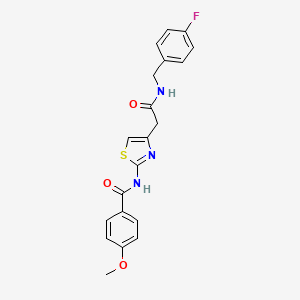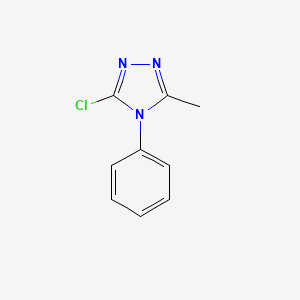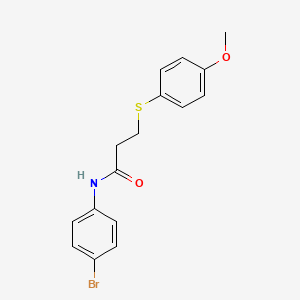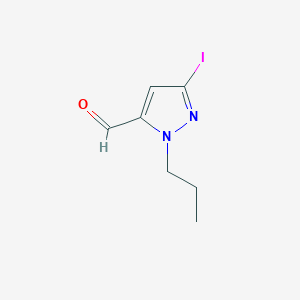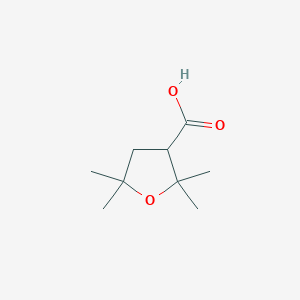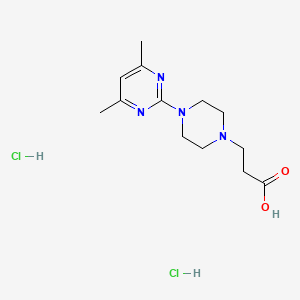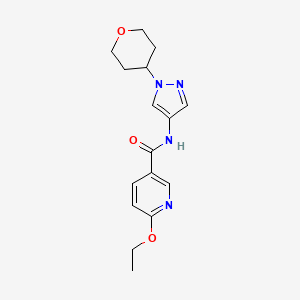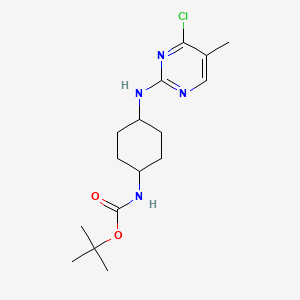
tert-Butyl (4-((4-chloro-5-methylpyrimidin-2-yl)amino)cyclohexyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (4-((4-chloro-5-methylpyrimidin-2-yl)amino)cyclohexyl)carbamate is a chemical compound that has been widely used in scientific research for its unique properties. It is a potent inhibitor of a specific enzyme, making it useful in the study of various biochemical and physiological processes.
Wirkmechanismus
Tert-butyl (4-((4-chloro-5-methylpyrimidin-2-yl)amino)cyclohexyl)carbamate inhibits CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its target proteins, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects:
The inhibition of CK2 by this compound has been shown to have a wide range of biochemical and physiological effects. For example, it has been shown to inhibit cell growth and induce apoptosis in cancer cells. It has also been shown to modulate the immune response and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl (4-((4-chloro-5-methylpyrimidin-2-yl)amino)cyclohexyl)carbamate has several advantages for use in lab experiments. It is a highly specific inhibitor of CK2 and does not affect other enzymes or cellular processes. It is also relatively stable and easy to handle. However, like any chemical compound, it has limitations. For example, it may have off-target effects in some experiments, and its potency may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for research involving tert-butyl (4-((4-chloro-5-methylpyrimidin-2-yl)amino)cyclohexyl)carbamate. One area of interest is in the study of cancer biology. The inhibition of CK2 by this compound has been shown to have anti-tumor effects, and further research could explore its potential as a cancer therapy. Another area of interest is in the study of inflammation and immune function. The compound has been shown to modulate these processes, and further research could explore its potential as an anti-inflammatory or immunomodulatory agent. Finally, researchers could explore the structure-activity relationship of this compound and develop more potent and specific inhibitors of CK2.
Conclusion:
This compound is a chemical compound with unique properties that make it useful in scientific research. Its inhibition of CK2 has a wide range of biochemical and physiological effects, and it has several advantages for use in lab experiments. Future research could explore its potential in cancer therapy, inflammation, and immune function, and could also focus on developing more potent and specific inhibitors of CK2.
Synthesemethoden
The synthesis of tert-butyl (4-((4-chloro-5-methylpyrimidin-2-yl)amino)cyclohexyl)carbamate involves several steps. The starting material is 4-chloro-5-methylpyrimidine-2-amine, which is reacted with cyclohexanone to form 4-(cyclohexylamino)-5-methylpyrimidine-2-amine. This intermediate is then reacted with tert-butyl chloroformate to form tert-butyl (4-(cyclohexylamino)-5-methylpyrimidin-2-yl)carbamate. Finally, the compound is reacted with 4-chlorobenzenesulfonamide to give this compound.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (4-((4-chloro-5-methylpyrimidin-2-yl)amino)cyclohexyl)carbamate has been used in a wide range of scientific research applications. One of its primary uses is as an inhibitor of a specific enzyme called protein kinase CK2. This enzyme is involved in many cellular processes, including cell growth, proliferation, and differentiation. By inhibiting CK2, researchers can study the effects of this enzyme on various cellular pathways.
Eigenschaften
IUPAC Name |
tert-butyl N-[4-[(4-chloro-5-methylpyrimidin-2-yl)amino]cyclohexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN4O2/c1-10-9-18-14(21-13(10)17)19-11-5-7-12(8-6-11)20-15(22)23-16(2,3)4/h9,11-12H,5-8H2,1-4H3,(H,20,22)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQVKCGRJZQTRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1Cl)NC2CCC(CC2)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201111820 |
Source


|
| Record name | Carbamic acid, N-[trans-4-[(4-chloro-5-methyl-2-pyrimidinyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201111820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1289385-37-0 |
Source


|
| Record name | Carbamic acid, N-[trans-4-[(4-chloro-5-methyl-2-pyrimidinyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201111820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-[(E)-1-cyano-2-(diethylamino)ethenyl]sulfonyl-3-(diethylamino)prop-2-enenitrile](/img/structure/B2832050.png)
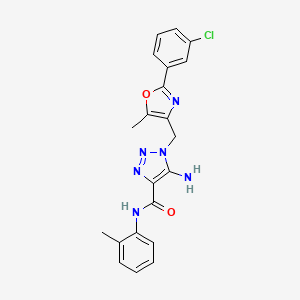

![3-(4-Fluorobenzyl)-8-(furan-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2832053.png)
![(2-Methylimidazo[1,2-a]pyridin-3-yl)(3-phenylpyrrolidin-1-yl)methanone](/img/structure/B2832055.png)

